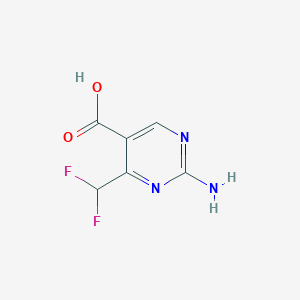

2-Amino-4-(difluoromethyl)pyrimidine-5-carboxylic acid

CAS No.:

Cat. No.: VC20387334

Molecular Formula: C6H5F2N3O2

Molecular Weight: 189.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5F2N3O2 |

|---|---|

| Molecular Weight | 189.12 g/mol |

| IUPAC Name | 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylic acid |

| Standard InChI | InChI=1S/C6H5F2N3O2/c7-4(8)3-2(5(12)13)1-10-6(9)11-3/h1,4H,(H,12,13)(H2,9,10,11) |

| Standard InChI Key | MMZGADJZCZZPRQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=NC(=N1)N)C(F)F)C(=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecular formula of 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylic acid is C₆H₅F₂N₃O₂, with a molecular weight of 207.11 g/mol . The core pyrimidine ring is substituted at three positions:

-

C2: Amino group (-NH₂), enhancing nucleophilicity and hydrogen-bonding capacity.

-

C4: Difluoromethyl group (-CF₂H), introducing steric bulk and electron-withdrawing effects.

-

C5: Carboxylic acid (-COOH), enabling salt formation and participation in condensation reactions.

The difluoromethyl group significantly alters the compound’s electronic profile compared to non-fluorinated analogs. Fluorine’s high electronegativity reduces electron density at C4, stabilizing the ring system and modulating reactivity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅F₂N₃O₂ | |

| Molecular Weight | 207.11 g/mol | |

| Melting Point | Not reported | – |

| Solubility (Water) | Low (predicted) | |

| logP (Octanol-Water) | ~1.2 (estimated) |

Synthesis and Manufacturing

Industrial Production

Industrial methods prioritize scalability and cost-efficiency:

-

Continuous Flow Reactors: Enable precise control over fluorination steps, reducing side reactions .

-

Purification Techniques: Crystallization or chromatography ensures ≥98% purity, critical for pharmaceutical applications .

Industrial and Research Applications

Medicinal Chemistry

-

Prodrug Development: The carboxylic acid moiety facilitates conjugation with alcohols or amines, creating prodrugs with enhanced bioavailability .

-

Kinase Inhibitors: Pyrimidine cores are integral to kinase inhibitors (e.g., EGFR inhibitors), where the -CF₂H group mitigates oxidative metabolism .

Agrochemicals

Fluorinated pyrimidines serve as precursors for herbicides and fungicides. The -CF₂H group improves soil persistence and rainfastness compared to chlorine substituents .

Challenges and Future Directions

Synthetic Optimization

-

Yield Improvement: Current fluorination methods suffer from moderate yields (40–60%). Catalytic fluorination using palladium or copper complexes may offer solutions .

-

Green Chemistry: Developing water-based fluorination protocols to reduce HF byproduct generation.

Therapeutic Exploration

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume